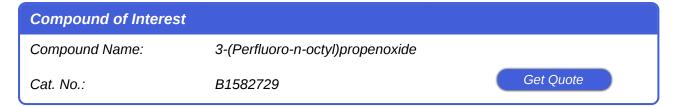


# Analytical Characterization of 3-(Perfluoro-n-octyl)propenoxide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of **3-(Perfluoro-n-octyl)propenoxide** (PFPO), a fluorinated epoxide with applications as a surfactant, surface modifier, and a synthetic building block. The methods outlined below are essential for identity confirmation, purity assessment, and quality control.

# **Chemical and Physical Properties**

**3-(Perfluoro-n-octyl)propenoxide** is a colorless liquid. A summary of its key properties is presented in the table below.



Property	Value
IUPAC Name	2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9- heptadecafluorononyl)oxirane[1]
CAS Number	38565-53-6[1]
Molecular Formula	C11H5F17O[2][3]
Molecular Weight	476.13 g/mol [1][3]
Boiling Point	87°C at 19 mmHg[3][4]
Density	1.712 g/mL at 25°C[3]
Appearance	Colorless liquid[2]

# **Analytical Techniques and Protocols**

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of PFPO.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of PFPO, providing information about the hydrogen, carbon, and fluorine environments within the molecule.

- Sample Preparation: Dissolve approximately 10-20 mg of 3-(Perfluoro-n-octyl)propenoxide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₀).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Observe the proton frequency.
  - Acquire spectra at room temperature.
  - Typical spectral width: 0-10 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.

### Methodological & Application





- <sup>13</sup>C NMR Acquisition:
  - Observe the carbon frequency.
  - Employ proton decoupling.
  - Typical spectral width: 0-200 ppm.
  - Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of <sup>13</sup>C and C-F coupling.
- <sup>19</sup>F NMR Acquisition:
  - Observe the fluorine frequency.
  - Proton decoupling is recommended.
  - Typical spectral width: -60 to -140 ppm (using CFCl₃ as an external reference).
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.



Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Assignment
¹H	~2.5-3.5	Multiplets	Protons of the oxirane ring and the adjacent CH2 group[5][6]
13 <b>C</b>	~45-55	Multiplets (due to C-F coupling)	Carbons of the oxirane ring and the adjacent CH2 group[7]
~105-125	Multiplets (due to C-F coupling)	Carbons of the perfluoroalkyl chain[7]	
<sup>19</sup> F	~-81	Triplet	-CF₃
~-114 to -127	Multiplets	-CF <sub>2</sub> - groups of the perfluoroalkyl chain	

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

# **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PFPO, aiding in its identification and structural confirmation.

- Sample Preparation: Prepare a dilute solution of **3-(Perfluoro-n-octyl)propenoxide** in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
- Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an Electron Ionization source).
- · GC Conditions:
  - o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250°C.



- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes,
  then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:

o Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 600.

Source Temperature: 230°C.

 Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to PFPO.

m/z	Interpretation
476	[M] <sup>+</sup> (Molecular ion) - may be of low abundance or absent in EI.
457	[M-F]+
Fragments corresponding to losses of $C_nF_{2n+1}$ and $C_nF_{2n}$ units.	Characteristic fragmentation of the perfluoroalkyl chain[1][9].
Characteristic epoxide ring opening fragments.	

#### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: The analysis can be performed on the neat liquid sample.
- Instrumentation: Use an FTIR spectrometer.
- · Acquisition:
  - Acquire the spectrum in the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

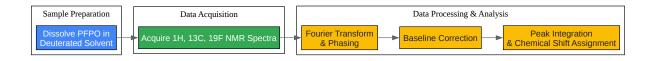


- A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
- Data Analysis: Identify the characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3000-2850	C-H stretching vibrations of the CH2 and epoxide CH groups.
~1250-1050	Strong C-F stretching vibrations.
~1260, ~950-810, ~880-750	Characteristic C-O-C stretching and ring breathing vibrations of the epoxide ring[10][11].

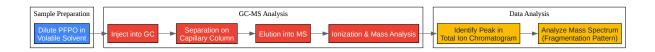
# **Experimental Workflows**

The following diagrams illustrate the general workflows for the analytical characterization of **3- (Perfluoro-n-octyl)propenoxide**.



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NMR Spectroscopy Workflow



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#### GC-MS Analysis Workflow



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FTIR Spectroscopy Workflow

### **Safety Precautions**

When handling **3-(Perfluoro-n-octyl)propenoxide**, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]

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